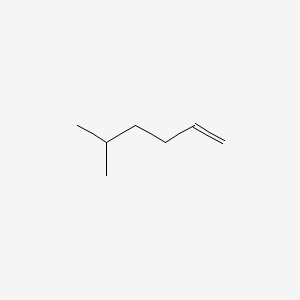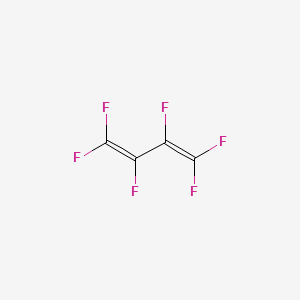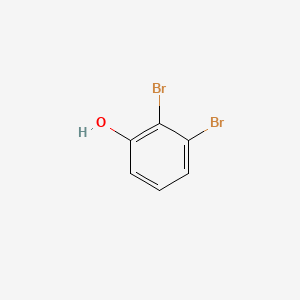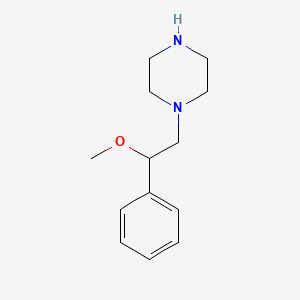
2-Aminobenzophenone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminobenzophenone oxime is an organic compound with the molecular formula C13H12N2O It is a derivative of benzophenone, where the oxime group is attached to the carbonyl carbon, and an amino group is attached to the benzene ring
Synthetic Routes and Reaction Conditions:
Reductive Cleavage of 3-Aryl-2,1-Benzisoxazoles: One of the methods to synthesize this compound involves the reductive cleavage of 3-aryl-2,1-benzisoxazoles using samarium(II) iodide (SmI2) as a reducing agent.
Acylation of Anilines with α-Oxocarboxylic Acids: Another method involves the acylation of anilines with α-oxocarboxylic acids, assisted by tert-butyl nitrite.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications, particularly the use of SmI2 and tert-butyl nitrite, which are feasible for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the oxime group can be converted to a nitroso or nitro group under specific conditions.
Reduction: The oxime group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-aminobenzophenone.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Aminobenzophenone oxime has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-aminobenzophenone oxime involves its interaction with molecular targets and pathways. For instance, in biological systems, it can act as an inhibitor of tubulin polymerization, thereby affecting cell division and exhibiting antiproliferative effects . The oxime group can also participate in nucleophilic addition reactions, forming stable complexes with metal ions, which can be utilized in catalysis and material science .
Comparaison Avec Des Composés Similaires
2-Aminobenzophenone: This compound lacks the oxime group but shares the amino-substituted benzophenone structure.
Benzophenone Oxime: This compound has the oxime group but lacks the amino group on the benzene ring.
2-Benzoylaniline: Similar to 2-aminobenzophenone but without the oxime group.
Uniqueness: The combination of these functional groups allows for diverse chemical transformations and the synthesis of complex molecules, making it a valuable compound in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C13H12N2O |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
N-[(2-aminophenyl)-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C13H12N2O/c14-12-9-5-4-8-11(12)13(15-16)10-6-2-1-3-7-10/h1-9,16H,14H2 |
Clé InChI |
STLNPQQBAZTBIO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=NO)C2=CC=CC=C2N |
SMILES canonique |
C1=CC=C(C=C1)C(=NO)C2=CC=CC=C2N |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















